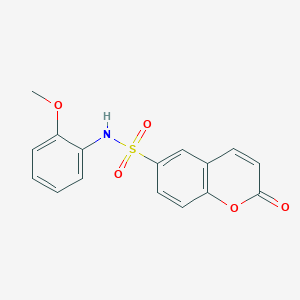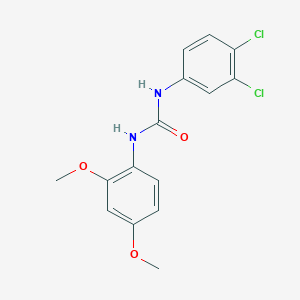![molecular formula C13H15N3O2 B5694805 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)
2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide, also known as EIAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIAA belongs to the class of imidazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide involves the inhibition of various signaling pathways involved in inflammation, cancer, and microbial infections. 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been found to inhibit the NF-κB signaling pathway, which is a major regulator of inflammation. It also inhibits the PI3K/Akt signaling pathway, which is involved in cancer cell proliferation and survival. 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, in animal models of inflammation. 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has also been found to induce apoptosis and inhibit cell proliferation in cancer cell lines. Additionally, 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
実験室実験の利点と制限
2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has several advantages for lab experiments. It is readily synthesized and has been extensively studied for its potential therapeutic applications. However, 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide. One potential area of research is the development of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide, which can provide insights into its potential therapeutic applications. Additionally, the anti-microbial activity of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide can be further explored for the development of new antibiotics. Finally, the anti-cancer properties of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide can be studied in more detail for the development of new cancer therapies.
Conclusion:
In conclusion, 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has been extensively studied for its biochemical and physiological effects. While 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has some limitations, it has several advantages for lab experiments and has several future directions for research.
合成法
The synthesis of 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide involves the reaction of 4-ethoxyphenylhydrazine with ethyl 2-bromoacetate in the presence of a base, followed by the cyclization of the resulting intermediate with ammonium acetate. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide has been found to exhibit anti-microbial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
2-[4-(4-ethoxyphenyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-11-5-3-10(4-6-11)12-7-16(9-15-12)8-13(14)17/h3-7,9H,2,8H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXLKCBVFNKZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7174500 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5694832.png)